Compound Description: Dabrafenib is a potent and selective inhibitor of the B-Raf kinase, which is frequently mutated in various cancers, including melanoma. Dabrafenib has been approved for the treatment of patients with BRAF V600 mutation-positive unresectable or metastatic melanoma. The primary metabolic pathway for dabrafenib involves oxidation of the t-butyl group to form hydroxy-dabrafenib, followed by further oxidation to carboxy-dabrafenib, which then undergoes pH-dependent decarboxylation to form desmethyl-dabrafenib. []
Relevance: Dabrafenib is structurally related to 4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide through the shared presence of a sulfonamide group attached to a fluorinated benzene ring. Both compounds also possess a heterocyclic core, with dabrafenib containing a thiazole ring and the target compound featuring a pyrimidine ring. This structural similarity suggests potential for shared pharmacological properties or metabolic pathways. [, ]
Compound Description: This compound is a metabolite of 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (compound 1 in []), a potential antipsychotic agent. While exhibiting antipsychotic-like activity in animal models, this metabolite also showed toxicity. []
Relevance: (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone shares a pyrazole ring with a fluorine-substituted benzene ring connected via a carbonyl group with 4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide. This suggests that modifications to the heterocyclic core and connecting group can significantly affect biological activity and toxicity profiles. []
Compound Description: This compound was synthesized as a potential antipsychotic agent. It showed promising activity in animal models, reducing spontaneous locomotion without inducing ataxia, a common side effect of traditional antipsychotics. Furthermore, it did not bind to D2 dopamine receptors, indicating a unique mechanism of action compared to existing antipsychotics. []
Relevance: 1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol is structurally similar to 4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide, sharing a pyrazole ring with two methyl substituents. This highlights the potential of these heterocyclic scaffolds for development of antipsychotic agents. Further modifications, such as the addition of a fluorine atom on the phenyl ring and replacement of the hydroxyl group with sulfonamide in the target compound, might lead to improved activity and/or pharmacokinetic profiles. []
Compound Description: This compound, a derivative of 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, demonstrated antipsychotic activity in both rat and monkey models. Notably, it did not induce dystonic movements in a primate model, suggesting a potential advantage in minimizing extrapyramidal side effects. []
Relevance: This compound exhibits a high degree of structural similarity to 4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide. Both molecules share the 1,3-dimethyl-pyrazol-5-ol core, but differ in the substituent on the phenyl ring connected via the imine group. The target compound has a 4-fluoro substituent on the phenyl ring and a sulfonamide group replacing the hydroxyl group. These variations could influence both the antipsychotic activity and side effect profiles. []
Relevance: Although JTE-013 belongs to the pyrazolo[3,4-b]pyridine class, its structural similarity to 4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide lies in the presence of a substituted pyrimidine ring and a hydrazinecarboxamide group. The comparison between these compounds demonstrates how different heterocyclic cores can influence biological activity and stability. []
Compound Description: AB1, a derivative of JTE-013, exhibits improved S1P2 antagonism and enhanced in vivo stability compared to its parent compound. It displayed promising antitumor activity in neuroblastoma models. []
Relevance: AB1, despite being a pyrazolo[3,4-b]pyridine derivative, shares a structural motif with 4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide: a substituted pyrimidine ring. The development of AB1 from JTE-013 highlights the importance of structural modifications in optimizing both biological activity and pharmacokinetic properties. []
Compound Description: SB706504 is a highly selective inhibitor of p38 MAPK isoforms α and β. It has shown efficacy in suppressing the transcription of a range of proinflammatory cytokines and chemokines in COPD macrophages, particularly when combined with dexamethasone. []
Relevance: Although SB706504 and 4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide belong to different chemical classes, they both share a fluorinated phenyl ring. This structural feature is common in pharmaceutical compounds and can modulate the compound's physicochemical properties, including lipophilicity and metabolic stability. []
Compound Description: This compound's crystal structure was determined at 150 K, providing insights into its molecular geometry and arrangement in the solid state. []
Relevance: This compound exhibits a striking structural resemblance to 4-amino-N-(4-fluorophenyl)-1,3-dimethyl-2,6-dioxopyrimidine-5-sulfonamide. Both molecules share a central 1,3-dimethyl-2,6-dioxopyrimidine core with a 4-fluorophenyl substituent attached via a methylene bridge. The main difference lies in the presence of an additional pyrimidine ring and a diethylammonium counterion in the related compound. This close structural relationship underscores the importance of the 1,3-dimethyl-2,6-dioxopyrimidine motif in medicinal chemistry. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.